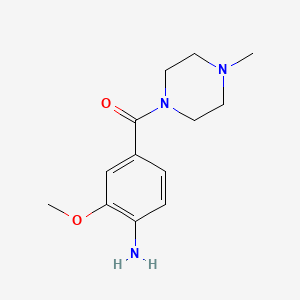

(4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Description

(4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a methanone derivative featuring a substituted aromatic ring (4-amino-3-methoxy group) linked to a 4-methylpiperazine moiety. This compound has been investigated in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors targeting ERK5 (extracellular signal-regulated kinase 5) and other therapeutic targets . Its synthesis involves palladium-mediated amination and cyclization steps, yielding intermediates for bioactive molecules .

Properties

IUPAC Name |

(4-amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)13(17)10-3-4-11(14)12(9-10)18-2/h3-4,9H,5-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNQKYIRLSMIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725844 | |

| Record name | (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233094-59-1 | |

| Record name | (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-amino-3-methoxybenzoyl chloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets, leading to potential uses in treating neurological and psychiatric disorders. Research indicates that compounds with similar structures often exhibit antidepressant, antitumor, and antimicrobial properties .

Biological Research

(4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is explored for its biological activity in various studies. Its interactions with specific receptors can modulate biological pathways, making it a candidate for probing enzyme interactions and receptor binding studies . For instance, the compound may serve as a lead in developing new pharmacological agents targeting dopamine receptors .

Materials Science

In addition to its medicinal applications, this compound can be utilized in the development of new materials with specific electronic or optical properties. Its unique structural features allow it to be incorporated into various chemical formulations for industrial applications .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

- Dopamine Receptor Agonism : A study focusing on D3 dopamine receptor agonists identified analogs of this compound that exhibited selective agonistic activity. The structure–activity relationship (SAR) studies highlighted modifications that enhanced functional potency while minimizing antagonist activity at D2 receptors .

- Antimicrobial Activity : Compounds structurally related to this compound have shown promising antimicrobial effects in preliminary assays, indicating its potential as a therapeutic agent against bacterial infections.

- Antidepressant Properties : Research into similar compounds has suggested that they may possess antidepressant-like effects in animal models, warranting further investigation into their mechanisms of action and therapeutic efficacy .

Mechanism of Action

The mechanism of action of (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

- Structure : Lacks the 3-methoxy group present in the target compound.

- Synthesis : Derived from 4-nitrobenzoyl chloride and 1-methylpiperazine via nucleophilic acyl substitution .

- Key Difference : Absence of the methoxy group reduces steric hindrance and may decrease hydrogen-bonding capacity compared to the target compound.

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

- Structure: Amino group at the 2-position instead of 3.

- Properties: Positional isomerism likely alters electronic distribution and target interactions. For example, the ortho-amino group could hinder piperazine flexibility or reduce solubility .

Substituent Modifications on the Aromatic Ring

(4-Hydroxy-3-methoxyphenyl)(4-(4-phenylcyclohexyl)piperazin-1-yl)methanone

- Structure: Replaces the amino group with a hydroxyl group and incorporates a bulky 4-phenylcyclohexyl-piperazine substituent.

- Implications : The hydroxyl group may enhance polarity, while the hydrophobic cyclohexyl-phenyl moiety could improve membrane permeability or target selectivity .

Piperazine Substitution Patterns

(4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone

- Structure: Features an indole ring instead of the aminophenyl group.

- Context: Indole derivatives are common in cannabinoid receptor ligands, suggesting this compound may interact with G-protein-coupled receptors (GPCRs) .

Physicochemical and Pharmacological Insights

Solubility and Bioavailability

The 3-methoxy and 4-amino groups on the aromatic ring likely enhance water solubility compared to non-polar analogs like (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone . Piperazine derivatives generally exhibit improved blood-brain barrier penetration, though steric bulk (e.g., cyclohexyl groups in ) may limit this.

Target Selectivity

- ERK5 Inhibition : The target compound’s role in ERK5 inhibitor synthesis suggests selectivity modulated by the 3-methoxy group, which may occupy hydrophobic pockets in the kinase active site .

- Anti-Cholinesterase Activity: Analogs like (4-aminophenyl)(4-methylpiperazin-1-yl)methanone demonstrate versatility in targeting enzymes beyond kinases .

Biological Activity

(4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Amino Group : Enhances solubility and potential interactions with biological targets.

- Methoxy Group : Contributes to the compound's electronic properties, influencing its reactivity.

- Piperazine Moiety : Provides structural diversity and may enhance binding to various receptors.

The molecular formula is , with a molecular weight of 234.29 g/mol. The presence of both the aromatic amine and piperazine derivatives suggests a broad spectrum of biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer Activity : Many derivatives have shown efficacy against various cancer cell lines by inhibiting specific kinases or inducing apoptosis.

- Antimicrobial Properties : The structural components may allow for effective interactions with microbial targets.

- Neuropharmacological Effects : Potential applications in treating neurological disorders due to the piperazine component's known effects on neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have been shown to inhibit kinases like FLT3, which is crucial in cancer cell proliferation.

- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and cell signaling pathways.

- Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies and Experimental Data

- Anticancer Activity :

- Structure-Activity Relationship (SAR) :

- Neuropharmacological Studies :

Data Table

| Biological Activity | IC50 Value | Target |

|---|---|---|

| Anticancer (MV4-11 Cells) | 0.072 µM | FLT3 Kinase |

| Antimicrobial (Various Strains) | Varies | Bacterial Receptors |

| Neuropharmacological Effects | N/A | Neurotransmitter Receptors |

Q & A

Basic: What are the common synthetic routes for (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amination and coupling : Reacting 4-amino-3-methoxybenzaldehyde with 4-methylpiperazine under reductive amination conditions (e.g., sodium triacetoxyborohydride in dichloromethane).

- Ketone formation : Subsequent oxidation or Friedel-Crafts acylation to introduce the methanone group, often using catalysts like AlCl₃ .

- Purification : Column chromatography or recrystallization to isolate the final product.

Key challenges include controlling regioselectivity during substitution and maintaining anhydrous conditions to prevent hydrolysis .

Basic: Which spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic protons (δ 6.8–7.2 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 305.18 [M+H]⁺).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch).

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers optimize reaction yields while minimizing by-products?

Methodological Answer:

Optimization strategies include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C for acylation steps | Reduces side reactions |

| Solvent | Anhydrous DMF or THF | Enhances reagent solubility |

| Catalyst | Pd/C for hydrogenation | Improves selectivity |

| Stoichiometry | 1.2:1 (amine:carbonyl reagent) | Prevents over-substitution |

Parallel small-scale trials (DoE approach) are recommended to identify ideal conditions .

Advanced: How can conflicting bioactivity data in preclinical studies be resolved?

Methodological Answer:

Contradictions in reported activities (e.g., serotonin modulation vs. kinase inhibition) may arise from:

- Dosage variations : Test multiple concentrations (e.g., 1 nM–100 μM) to establish dose-response curves.

- Assay specificity : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Cell line differences : Compare results across models (e.g., HEK-293 vs. SH-SY5Y cells).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.